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molecular formula C8H16ClNO B8491087 (2R,6S)-4-(2-chloroethyl)-2,6-dimethylmorpholine

(2R,6S)-4-(2-chloroethyl)-2,6-dimethylmorpholine

Cat. No. B8491087
M. Wt: 177.67 g/mol
InChI Key: GSCDLDXSKMWJMV-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05240925

Procedure details

To a flask was added 5.0 g. (0.03 mole) of 4-(2-hydroxyethyl)-2,6-dimethylmorpholine in 50 ml. of carbon tetrachloride followed by 10.2 g. (0.04 mole) of triphenylphosphine. The mixture was stirred at reflux for three hours, then the reaction was cooled to 0° C., the triphenylphosphine oxide was filtered and the solvent stripped. The residue was dissolved in 10% aqueous hydrochloric acid and the by-products were extracted into ethyl acetate. The acid layer was then basified with ammonium hydroxide and extracted into ethyl acetate. The ethyl acetate solution was dried with magnesium sulfate, filtered, and concentrated. The crude product was further purified by flash chromatography to give 2.31 g. (43% yield) of 4-(2-chloroethyl)-2,6-dimethylmorpholine as a colorless liquid.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:32]>>[Cl:32][CH2:2][CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
OCCN1CC(OC(C1)C)C
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask was added 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the triphenylphosphine oxide was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the by-products were extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give 2.31 g

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CC(OC(C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05240925

Procedure details

To a flask was added 5.0 g. (0.03 mole) of 4-(2-hydroxyethyl)-2,6-dimethylmorpholine in 50 ml. of carbon tetrachloride followed by 10.2 g. (0.04 mole) of triphenylphosphine. The mixture was stirred at reflux for three hours, then the reaction was cooled to 0° C., the triphenylphosphine oxide was filtered and the solvent stripped. The residue was dissolved in 10% aqueous hydrochloric acid and the by-products were extracted into ethyl acetate. The acid layer was then basified with ammonium hydroxide and extracted into ethyl acetate. The ethyl acetate solution was dried with magnesium sulfate, filtered, and concentrated. The crude product was further purified by flash chromatography to give 2.31 g. (43% yield) of 4-(2-chloroethyl)-2,6-dimethylmorpholine as a colorless liquid.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:32]>>[Cl:32][CH2:2][CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
OCCN1CC(OC(C1)C)C
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask was added 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the triphenylphosphine oxide was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the by-products were extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give 2.31 g

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CC(OC(C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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